Synthesis and characterization of 8-Ethyl-2-methylquinoline-3-carboxylic acid
Synthesis and characterization of 8-Ethyl-2-methylquinoline-3-carboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of 8-Ethyl-2-methylquinoline-3-carboxylic acid
Abstract
The quinoline scaffold is a privileged heterocyclic motif central to the development of numerous therapeutic agents.[1] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] This guide provides a comprehensive technical overview of a robust synthetic pathway for 8-Ethyl-2-methylquinoline-3-carboxylic acid, a bespoke derivative with potential applications in drug discovery. We will delve into the mechanistic underpinnings of the synthesis, provide detailed experimental protocols, outline a complete characterization workflow, and discuss critical safety considerations. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel quinoline-based compounds.
Strategic Approach: Retrosynthetic Analysis
To devise an efficient synthesis for the target molecule, we begin with a retrosynthetic analysis. The core quinoline structure can be disconnected via a cyclization reaction, a common strategy in heterocyclic chemistry. The Gould-Jacobs reaction and related syntheses provide a foundational framework for constructing the quinoline ring system from acyclic precursors.[4][5] Our proposed disconnection strategy hinges on a modified Gould-Jacobs approach, which is well-suited for building the 4-hydroxyquinoline-3-carboxylate intermediate, followed by a deoxygenation step to yield the final product.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis Methodology
The synthesis of 8-Ethyl-2-methylquinoline-3-carboxylic acid is proposed as a multi-step process commencing with readily available starting materials. The chosen pathway leverages the robust and versatile Gould-Jacobs reaction, adapted to incorporate the required 2-methyl substituent.[6][7]
Principle and Mechanism
The synthesis initiates with the condensation of an aniline (2-ethylaniline) with a β-keto ester (diethyl acetylmalonate). This is a deviation from the classic Gould-Jacobs which uses an alkoxymethylenemalonate, and it is this choice that strategically installs the required 2-methyl group. The resulting enamine intermediate undergoes a high-temperature 6-electron electrocyclization to form the quinoline ring.[6] Subsequent saponification of the ethyl ester yields the carboxylic acid, and a final two-step sequence removes the 4-hydroxy group.
Caption: Proposed synthetic pathway for the target compound.
Experimental Protocols
Materials: 2-Ethylaniline, Diethyl acetylmalonate, Dowtherm A (or diphenyl ether), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Phosphorus oxychloride (POCl₃), Palladium on Carbon (Pd/C, 10%), Ethanol, Ethyl Acetate, Hexane.
Protocol 1: Synthesis of Ethyl 8-Ethyl-4-hydroxy-2-methylquinoline-3-carboxylate
-
Condensation: In a round-bottom flask fitted with a Dean-Stark apparatus, combine 2-ethylaniline (1.0 eq) and diethyl acetylmalonate (1.05 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water byproduct until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude enamine intermediate.
-
Cyclization: Add a high-boiling inert solvent such as Dowtherm A to the crude intermediate.[5]
-
Heat the mixture to 250-260 °C for 30-60 minutes. The high temperature is crucial for facilitating the intramolecular electrocyclization.[6]
-
Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.
-
Filter the solid, wash thoroughly with hexane, and dry under vacuum to yield the crude ethyl ester.
-
Purify the product by recrystallization from ethanol.
Protocol 2: Saponification to 8-Ethyl-4-hydroxy-2-methylquinoline-3-carboxylic acid
-
Suspend the purified ethyl ester (1.0 eq) in a 10% aqueous solution of sodium hydroxide.[6]
-
Heat the mixture to reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the solution in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid.
-
A precipitate of the carboxylic acid will form.
-
Filter the solid, wash with cold deionized water, and dry under vacuum.
Protocol 3: Deoxygenation to 8-Ethyl-2-methylquinoline-3-carboxylic acid
-
Chlorination: In a flask equipped with a reflux condenser and a gas trap, add the 4-hydroxyquinoline-3-carboxylic acid (1.0 eq) to phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
-
Neutralize with a saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro intermediate.
-
Reduction: Dissolve the crude 4-chloro intermediate in ethanol and add 10% Pd/C catalyst.
-
Hydrogenate the mixture using a balloon or a Parr hydrogenator until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, 8-Ethyl-2-methylquinoline-3-carboxylic acid. Purify by recrystallization if necessary.
Characterization
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₁₃H₁₃NO₂ | [8] |
| Molecular Weight | 215.25 g/mol | [8] |
| Monoisotopic Mass | 215.09464 Da | [8] |
| XlogP | 2.9 | [8] |
| Appearance | Off-white to pale yellow solid | (Expected) |
Spectroscopic Analysis
¹H-NMR Spectroscopy (Predicted, in CDCl₃, δ in ppm):
-
~12.0-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
~8.0-8.2 ppm (s, 1H): Proton at C4 of the quinoline ring.
-
~7.4-7.8 ppm (m, 3H): Aromatic protons on the quinoline ring (C5, C6, C7).
-
~2.9-3.1 ppm (q, 2H): Methylene protons of the ethyl group (-CH₂CH₃).
-
~2.7 ppm (s, 3H): Methyl protons at C2 (-CH₃).
-
~1.3-1.5 ppm (t, 3H): Methyl protons of the ethyl group (-CH₂CH₃).
¹³C-NMR Spectroscopy (Predicted, in CDCl₃, δ in ppm):
-
~170 ppm: Carboxylic acid carbonyl carbon (-COOH).
-
~155 ppm: C2 carbon attached to the methyl group.
-
~148 ppm: C8a (quinoline ring junction).
-
~125-140 ppm: Aromatic and quinoline carbons (C4, C4a, C5, C6, C7, C8).
-
~122 ppm: C3 carbon attached to the carboxylic acid.
-
~25 ppm: Ethyl group methylene carbon (-CH₂).
-
~23 ppm: C2-methyl carbon (-CH₃).
-
~15 ppm: Ethyl group methyl carbon (-CH₃).
Infrared (IR) Spectroscopy (Predicted, cm⁻¹):
| Wavenumber (cm⁻¹) | Assignment |
| ~2500-3300 | O-H stretch (broad), carboxylic acid |
| ~3050 | C-H stretch, aromatic |
| ~2970, 2880 | C-H stretch, aliphatic (ethyl, methyl) |
| ~1700 | C=O stretch, carboxylic acid dimer |
| ~1600, 1570, 1480 | C=C and C=N stretches, quinoline ring |
Mass Spectrometry (MS):
-
Expected [M+H]⁺: m/z 216.1019
-
Key Fragmentation: Loss of COOH (m/z 170), loss of H₂O from the acid, and fragmentation of the quinoline ring system.[11]
Safety, Handling, and Storage
Quinoline and its derivatives must be handled with extreme caution as they are often classified as hazardous.[12][13]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety goggles.[14][15] Work should be conducted in a well-ventilated chemical fume hood.
-
Toxicology: Quinoline is harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[14][16] Assume the synthesized derivative possesses similar hazards.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[16] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]
-
Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Avoid release to the environment.[12]
Potential Applications in Drug Development
The quinoline-3-carboxylic acid moiety is a key pharmacophore in medicinal chemistry. While the specific biological profile of 8-Ethyl-2-methylquinoline-3-carboxylic acid requires experimental evaluation, related structures have shown significant therapeutic potential.
-
Antiproliferative Agents: Many quinoline carboxylic acids have been investigated as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[2][17]
-
Protein Kinase Inhibitors: The quinoline scaffold is suitable for designing inhibitors of key cellular enzymes like protein kinase CK2, which is often dysregulated in cancer.[18]
-
Anti-inflammatory Activity: Certain quinoline derivatives have shown potent anti-inflammatory properties, suggesting their potential use in treating inflammatory disorders.[2]
The strategic placement of the ethyl and methyl groups on the quinoline core allows for fine-tuning of physicochemical properties such as lipophilicity and metabolic stability, which are critical for drug development. Further derivatization of the carboxylic acid group can also provide access to a library of novel compounds for biological screening.
References
-
Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2020). Retrieved January 17, 2026, from [Link]
-
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (2021). Retrieved January 17, 2026, from [Link]
-
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent - MDPI. (2018). Retrieved January 17, 2026, from [Link]
-
Quinoline - SAFETY DATA SHEET - Penta chemicals. (2025). Retrieved January 17, 2026, from [Link]
-
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. (2021). Retrieved January 17, 2026, from [Link]
-
Techno PharmChem - QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Retrieved January 17, 2026, from [Link]
-
QUINOLINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. (2019). Retrieved January 17, 2026, from [Link]
-
Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. (2020). Retrieved January 17, 2026, from [Link]
-
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed. (2014). Retrieved January 17, 2026, from [Link]
-
8-ethyl-2-methylquinoline-3-carboxylic acid (C13H13NO2) - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Quinoline - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. Retrieved January 17, 2026, from [Link]
-
Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (2025). Retrieved January 17, 2026, from [Link]
-
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. (2013). Retrieved January 17, 2026, from [Link]
-
Application of Quinoline Ring in Structural Modification of Natural Products - PMC - NIH. (2022). Retrieved January 17, 2026, from [Link]
-
One-step synthesis of ethyl 2-(chloromethyl)quinoline-3-carboxylate (8) - ResearchGate. (2013). Retrieved January 17, 2026, from [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (1993). Retrieved January 17, 2026, from [Link]
-
8-Ethyl-2-methylquinoline-3-carboxylic acid - Amerigo Scientific. (n.d.). Retrieved January 17, 2026, from [Link]
-
ethyl 2-methyl-3-quinolinecarboxylate - Chemical-Properties. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (2020). Retrieved January 17, 2026, from [Link]
Sources
- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. iipseries.org [iipseries.org]
- 8. PubChemLite - 8-ethyl-2-methylquinoline-3-carboxylic acid (C13H13NO2) [pubchemlite.lcsb.uni.lu]
- 9. 8-Ethyl-2-methylquinoline-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]
- 10. scbt.com [scbt.com]
- 11. chempap.org [chempap.org]
- 12. technopharmchem.com [technopharmchem.com]
- 13. lobachemie.com [lobachemie.com]
- 14. pentachemicals.eu [pentachemicals.eu]
- 15. chemos.de [chemos.de]
- 16. nj.gov [nj.gov]
- 17. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
